2-([(Trifluoromethyl)thio]methyl)pyrrolidine
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Overview
Description
2-([(Trifluoromethyl)thio]methyl)pyrrolidine is a chemical compound characterized by the presence of a trifluoromethylthio group attached to a pyrrolidine ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines, are known to be active in both the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests and have applications in the pharmaceutical and veterinary industries .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Result of Action
It is known that trifluoromethylpyridine derivatives have been used in the protection of crops from pests and have applications in the pharmaceutical and veterinary industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-([(Trifluoromethyl)thio]methyl)pyrrolidine typically involves the introduction of the trifluoromethylthio group to a pyrrolidine precursor. One common method includes the reaction of pyrrolidine with trifluoromethylthiolating agents under controlled conditions. For instance, the use of trifluoromethylthiolating reagents such as trifluoromethylthio anhydride in the presence of a base can facilitate the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
Chemical Reactions Analysis
Types of Reactions: 2-([(Trifluoromethyl)thio]methyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to other functional groups.
Substitution: The trifluoromethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-([(Trifluoromethyl)thio]methyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique chemical properties make it a valuable tool in biochemical studies, including enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of materials with specialized properties, such as fluorinated polymers and coatings.
Comparison with Similar Compounds
- 2-([(Trifluoromethyl)thio]methyl)pyridine
- 2-([(Trifluoromethyl)thio]methyl)imidazole
- 2-([(Trifluoromethyl)thio]methyl)benzene
Uniqueness: 2-([(Trifluoromethyl)thio]methyl)pyrrolidine is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties. This makes it distinct from other trifluoromethylthio-containing compounds, which may have different ring structures or substituents, leading to variations in their chemical behavior and applications.
Properties
IUPAC Name |
2-(trifluoromethylsulfanylmethyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NS/c7-6(8,9)11-4-5-2-1-3-10-5/h5,10H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNFBRQPUJJSQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CSC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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